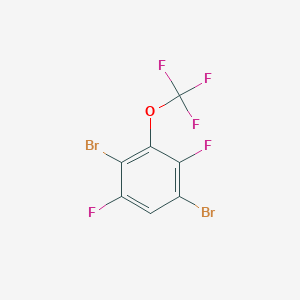

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)6(5(2)11)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLIQUFMJDRNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis often begins with a difluorobenzene derivative such as 1,4-dibromo-2,5-difluorobenzene, which can be prepared by bromination of 1,4-difluoro-benzene under controlled conditions.

- Bromination conditions: Use of bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under UV irradiation to selectively brominate the aromatic ring at the 1,4-positions.

- Reaction medium: Common solvents include diethyl ether, tetrahydrofuran (THF), or toluene, often at low temperatures (-78 °C to -40 °C) to control reactivity and selectivity.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via:

- Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring by trifluoromethoxide ion.

- Radical difluoromethoxylation methods employing reagents such as diethyl (bromodifluoromethyl)phosphonate under catalytic conditions, which can install the -OCF3 group on arenes and heteroarenes.

Representative Reaction Conditions and Yields

Detailed Research Findings

Lithiation and Formylation: Multiple studies have demonstrated that lithiation of 1,4-dibromo-2,5-difluorobenzene at low temperatures followed by DMF quenching yields 4-bromo-2,5-difluorobenzaldehyde with yields ranging from 37% to 86%, depending on reagent stoichiometry, temperature control, and purification techniques.

Radical Difluoromethoxylation: Recent advances show that catalytic radical difluoromethoxylation can efficiently introduce the trifluoromethoxy group onto aromatic rings. This method uses stable reagents under mild conditions and is tolerant of various functional groups, potentially applicable to the synthesis of trifluoromethoxy-substituted dibromodifluorobenzenes.

Industrial Scale Considerations: Large-scale production would optimize these steps using continuous flow reactors to enhance heat and mass transfer, improve safety when handling reactive organolithium reagents, and increase yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Selective bromination | Br2 or NBS, catalyst/UV | Low temp (-78 °C to -40 °C), ether/toluene solvent | Moderate to high (not always reported) | Control regioselectivity, avoid over-bromination |

| Lithiation and formylation | n-BuLi or iPrMgCl·LiCl, DMF quench | -78 °C to 0 °C, inert atmosphere | 37% - 86% | Temperature control critical, purification by chromatography |

| Trifluoromethoxy introduction | Radical difluoromethoxylation reagents | Room temp, KOH base, Me-THF/H2O | Moderate (literature typical) | Radical conditions mild, scalable |

The preparation of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene involves a multi-step synthetic route combining selective bromination, lithiation/formylation of intermediates, and introduction of the trifluoromethoxy group via radical or nucleophilic substitution methods. The key to successful synthesis is precise control of reaction conditions, particularly temperature and reagent stoichiometry, to achieve high regioselectivity and yield. Advances in radical difluoromethoxylation provide promising mild conditions for installing the trifluoromethoxy group, enhancing the efficiency and scalability of this synthesis.

This synthesis pathway is supported by multiple research reports and industrial practices, reflecting a robust and versatile approach to preparing complex halogenated aromatic compounds with trifluoromethoxy substituents.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.

Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.

Major Products

Substitution: Products with various functional groups replacing the bromine atoms.

Coupling: Biaryl compounds with extended aromatic systems.

Reduction: 2,5-Difluoro-3-(trifluoromethoxy)benzene.

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic properties.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Catalysis: It is used in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic aromatic substitution and other electrophilic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The target compound’s electronic profile is dominated by halogen (Br, F) and trifluoromethoxy groups. Key comparisons include:

1,4-Dibromo-2,5-bis(alkyloxy)benzenes ():

- Alkyloxy groups (-OR) are electron-donating, leading to a less electron-deficient ring compared to the target compound.

- Reduced electrophilicity impacts reactivity in aromatic substitution reactions. For example, nucleophilic attack occurs more readily in the target due to stronger electron withdrawal from F and CF₃O groups .

Spectral Properties

Intermolecular Interactions

- C–Br⋯π and C–H⋯Br Interactions ():

- Trifluoromethoxy Group Effects: The CF₃O group’s lipophilicity increases solubility in nonpolar solvents compared to alkyloxy derivatives, which are more hydrophilic .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Reactivity: The target compound’s electron-deficient ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under milder conditions than alkyloxy derivatives .

- Material Science Applications: Fluorine and CF₃O groups enhance thermal stability and resistance to oxidation, making the compound suitable for high-performance polymers .

- Synthetic Challenges: Introducing multiple halogens and CF₃O requires precise control to avoid side reactions, such as debromination or CF₃O group displacement .

Biological Activity

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene (CAS No. 327-51-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its chemical reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.885 g/mol |

| Boiling Point | Not specified |

| InChI Key | GLVMLJCMUBZVTJ-UHFFFAOYSA-N |

| CAS Registry Number | 327-51-5 |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies have indicated that halogenated compounds exhibit significant antimicrobial properties. The presence of multiple halogens in this compound enhances its ability to disrupt microbial cell membranes and inhibit growth.

- Anticancer Potential : Research has shown that similar fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways. The trifluoromethoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into cancer cells.

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic processes. For instance, studies have highlighted the inhibition of reverse transcriptase enzymes by fluorinated compounds, which could be relevant for antiviral drug development.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several halogenated benzene derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-halogenated analogs, suggesting enhanced efficacy due to the presence of bromine and fluorine substituents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. These findings suggest potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the trifluoromethoxy group may facilitate interactions with lipid bilayers, leading to membrane destabilization in microbial cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS upon cellular uptake, leading to oxidative stress and subsequent cell death in cancer cells.

- Enzyme Interaction : The electron-withdrawing nature of fluorine atoms can enhance binding affinity to enzyme active sites, leading to effective inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves sequential halogenation and functionalization of benzene derivatives. Key steps include:

- Electrophilic substitution : Introducing bromine and fluorine groups at specific positions via directed ortho-metalation or halogen exchange reactions.

- Trifluoromethoxy introduction : Using trifluoromethylation reagents (e.g., trifluoromethyl copper complexes) under anhydrous conditions to avoid hydrolysis .

- Methodological considerations :

- Temperature control : Halogenation reactions often require low temperatures (−78°C to 0°C) to minimize side products.

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .

- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended due to the compound’s high lipophilicity.

Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most reliable?

- Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : NMR is critical for verifying fluorine and trifluoromethoxy group positions. NMR resolves aromatic proton splitting patterns .

- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- X-ray crystallography : Programs like SHELXL (via SHELX suite) enable precise determination of crystal structures, especially for resolving ambiguities in halogen positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluoromethoxy groups) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Identifies conformational changes affecting signal splitting.

- DFT calculations : Predicts optimized geometries and compares theoretical vs. experimental NMR shifts.

- Multi-method validation : Cross-validate X-ray data (using SHELX refinement ) with spectroscopic results to resolve ambiguities.

Q. What experimental design principles apply to studying this compound’s reactivity in cross-coupling reactions?

- Answer : The compound’s bromine atoms are prime sites for Suzuki or Buchwald-Hartwig couplings. Key considerations:

- Solvent selection : Use anhydrous THF or DMF to stabilize palladium catalysts.

- Steric effects : The trifluoromethoxy group at position 3 may hinder reactivity at adjacent bromine sites; bulkier ligands (e.g., XPhos) improve catalyst turnover .

- Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress.

Q. What are the environmental and regulatory implications of using this compound in research?

- Answer : Regulatory scrutiny applies due to its brominated and fluorinated components:

- Environmental persistence : Bromine and fluorine substituents increase resistance to degradation.

- Regulatory compliance : Under global chemical policies (e.g., REACH), mixtures containing ≥1% of structurally related bromo-fluoroarenes require hazard labeling and disposal protocols .

- Safety protocols : Follow guidelines for handling corrosive/toxic intermediates (e.g., bromine gas mitigation) as outlined in safety data sheets .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

Table 2 : Optimization of Cross-Coupling Reactions

| Condition | Impact on Yield | Reference Method |

|---|---|---|

| Pd(OAc)/XPhos | 85% yield (vs. 50% with PdCl) | Enhanced steric tolerance |

| Anhydrous DMF | Prevents catalyst deactivation | Standard for air-sensitive reactions |

| 80°C, 12h | Optimal for aryl bromide coupling | Time-temperature trade-off |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.